molecular formula C26H42N8O8S B14770372 Biotinoyl tripeptide-1 Acetate

Biotinoyl tripeptide-1 Acetate

Cat. No.: B14770372
M. Wt: 626.7 g/mol
InChI Key: KETJBCHSHGDMCF-HOJFDESISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .

Chemical Reactions Analysis

a) Peptide Bond Formation

The synthesis involves coupling biotin to the GHK tripeptide via peptide bonds. Key steps include:

  • Activation of Biotin’s Carboxyl Group : Biotin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) esters or carbodiimide reagents (e.g., EDC) to facilitate nucleophilic attack by the terminal amine of glycine in GHK .

  • Tripeptide Assembly : GHK is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies, followed by acetylation to stabilize the final product .

Reagents and Conditions

Reaction StepReagents/ConditionsOutcome
Biotin ActivationNHS, EDC, DMF, 25°CNHS-ester intermediate
CouplingTriethylamine, DMF, 3.5 hrsBiotin-GHK conjugate
AcetylationAcetic anhydride, HClO₄Acetate salt formation

b) Click Chemistry Modifications

Biotinoyl tripeptide-1 acetate can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or conjugation:

  • Alkyne Tagging : The peptide’s lysine residue is modified with propargyl groups.

  • Reaction Protocol : CuSO₄, tris(benzyltriazolylmethyl)amine (TBTA), and biotin-alkyne in DMSO/PBS yield stable triazole adducts .

a) Peptide Bond Hydrolysis

The GHK peptide bonds are susceptible to hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Conditions : Cleavage at aspartic acid-proline-like sites (not present in GHK), but histidine residues may catalyze hydrolysis at pH < 3 .

  • Enzymatic Degradation : Resistant to common proteases (e.g., trypsin) due to biotin’s steric protection .

b) Biotin-Avidin Interactions

The biotin moiety forms non-covalent bonds with avidin/streptavidin (Kd ≈ 10⁻¹⁵ M), enabling applications in affinity chromatography and assays .

c) Oxidation and Reduction

  • Oxidation : Sulfur in biotin’s thiophene ring is stable to mild oxidants (e.g., H₂O₂) but reacts with m-CPBA to form sulfoxides .

  • Reduction : Dithiothreitol (DTT) reduces disulfide bridges in contaminants without affecting the peptide .

Stability Under Environmental Conditions

ConditionStability ProfileData Source
pH Stable at pH 3.5–6.5; degrades at pH > 8.5
Temperature Stable at -20°C for 12 months; decomposes at >40°C
Light Photosensitive; requires amber storage vials

a) 5α-Reductase Inhibition

This compound reduces dihydrotestosterone (DHT) by competitively inhibiting 5α-reductase (IC₅₀ = 12 µM).

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
Biotinoyl Tripeptide-1 Stable acetate salt; enhanced solubility vs. free acid
Palmitoyl Pentapeptide-4 Fatty acid chain enables membrane integration
Copper Tripeptide-1 Copper ions enable redox cycling and MMP inhibition

Degradation Products

  • Acidic Hydrolysis : Yields biotin, glycine, histidine, and lysine.

  • Thermal Degradation : Forms dehydroalanine at >100°C via β-elimination .

Properties

Molecular Formula

C26H42N8O8S

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid

InChI

InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1

InChI Key

KETJBCHSHGDMCF-HOJFDESISA-N

Isomeric SMILES

CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2

Canonical SMILES

CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2

Origin of Product

United States

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